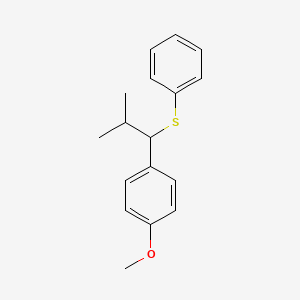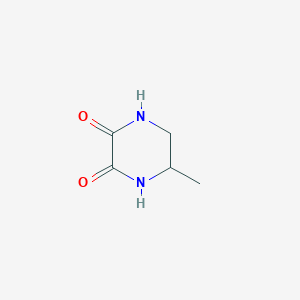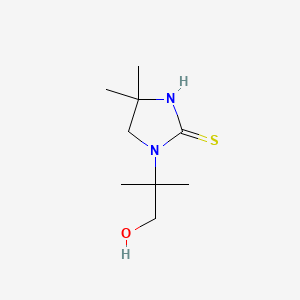
1-(4-Methoxypiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxypiperidin-1-yl)ethanone is an organic compound with the molecular formula C8H15NO2. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a methoxy group and an ethanone moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-(4-Methoxypiperidin-1-yl)ethanone can be achieved through several routes. One common method involves the reaction of 4-methoxypiperidine with acetyl chloride under basic conditions. The reaction typically proceeds as follows:
-
Synthetic Route
Reactants: 4-methoxypiperidine, acetyl chloride
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., dichloromethane)
Procedure: The 4-methoxypiperidine is dissolved in dichloromethane, and acetyl chloride is added dropwise under stirring. The reaction mixture is then stirred at room temperature for several hours. After completion, the mixture is washed with water and the organic layer is separated. The solvent is evaporated to obtain the crude product, which is purified by recrystallization or column chromatography.
-
Industrial Production
- Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Methoxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or neutral medium
Products: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Solvent (e.g., ethanol or tetrahydrofuran)
Products: Reduction typically yields the corresponding alcohol, 1-(4-Methoxypiperidin-1-yl)ethanol.
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Basic or neutral medium
Products: Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-Methoxypiperidin-1-yl)ethanone has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules and potential pharmacological properties.
-
Medicine
- Explored for its potential use in drug discovery and development.
- Evaluated for its activity against various biological targets, including enzymes and receptors.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypiperidin-1-yl)ethanone is primarily determined by its interactions with molecular targets. These interactions can involve binding to specific receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to participate in various chemical reactions, which can influence its biological activity and therapeutic potential.
Comparison with Similar Compounds
1-(4-Methoxypiperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:
-
1-(4-Methylpiperazin-1-yl)ethanone
- Similar structure but with a methyl group instead of a methoxy group.
- Exhibits different chemical reactivity and biological activity.
-
1-(4-Hydroxypiperidin-1-yl)ethanone
- Contains a hydroxyl group instead of a methoxy group.
- Shows distinct properties in terms of solubility and reactivity.
-
1-(4-Ethylpiperidin-1-yl)ethanone
- Features an ethyl group in place of the methoxy group.
- Demonstrates unique chemical and biological characteristics.
Properties
CAS No. |
4045-23-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(4-methoxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-5-3-8(11-2)4-6-9/h8H,3-6H2,1-2H3 |
InChI Key |
WDTGTFSMVDDCPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
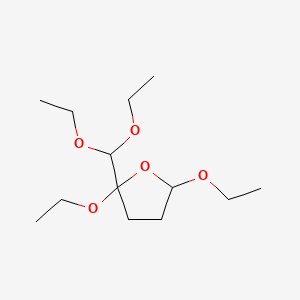
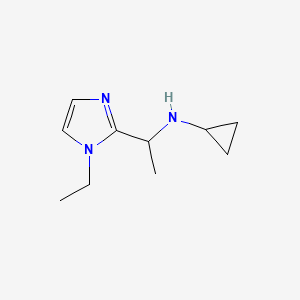
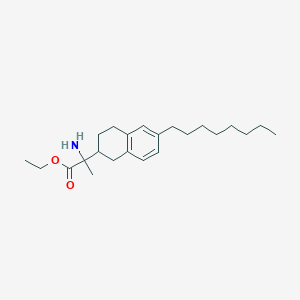
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
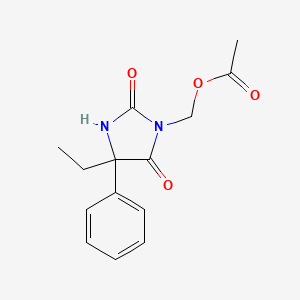
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
